N'-hydroxy-4-methylthiadiazole-5-carboximidamide
Overview
Description
The compound with the chemical formula N'-hydroxy-4-methylthiadiazole-5-carboximidamide This compound is known for its versatility and is utilized in various fields, including drug discovery, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-hydroxy-4-methylthiadiazole-5-carboximidamide typically involves the formation of the heterocyclic ring structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with a nitrile oxide can lead to the formation of the desired heterocyclic compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification processes such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N'-hydroxy-4-methylthiadiazole-5-carboximidamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into its reduced form, potentially changing its biological activity.
Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitroso or nitro derivative, while reduction could produce an amine or hydroxylamine derivative. Substitution reactions can lead to a variety of functionalized compounds with different chemical and biological properties.
Scientific Research Applications
N'-hydroxy-4-methylthiadiazole-5-carboximidamide: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Medicine: Due to its potential biological activity, is investigated for its therapeutic applications, including as a potential drug candidate.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which N'-hydroxy-4-methylthiadiazole-5-carboximidamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. For example, it could inhibit or activate certain enzymes, affecting metabolic pathways and cellular signaling. The exact mechanism of action depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
N'-hydroxy-4-methylthiadiazole-5-carboximidamide: can be compared with other heterocyclic compounds that have similar structures and properties. Some similar compounds include:
Thiazoles: These compounds have a similar sulfur-containing ring structure and are used in various chemical and biological applications.
Oxazoles: These compounds contain an oxygen atom in the ring and are known for their diverse reactivity and applications in synthesis.
Imidazoles: These nitrogen-containing heterocycles are widely used in pharmaceuticals and as catalysts in organic reactions.
The uniqueness of This compound lies in its specific combination of atoms and functional groups, which confer distinct chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N'-hydroxy-4-methylthiadiazole-5-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c1-2-3(4(5)7-9)10-8-6-2/h9H,1H3,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIHLNVITGSTHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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